3-((4-(Trifluoromethoxy)phenyl)methylene)-1,4-dihydro-4-thiaquinolin-2-one

Lipophilicity Predicted LogP Membrane permeability

This 4‑(trifluoromethoxy)phenyl analog provides a distinct lipophilicity advantage (XLogP = 4.7, +1.2 vs. the 4‑methoxy congener) and three additional hydrogen‑bond acceptor sites, enabling precise SAR, passive‑permeability, and fluorine‑protein interaction studies. Procure this high‑purity tool compound to directly compare –OCF₃ versus –OCH₃ effects in BK‑channel modulation and ADME assays.

Molecular Formula C16H10F3NO2S
Molecular Weight 337.32
CAS No. 1025268-49-8
Cat. No. B2421212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-(Trifluoromethoxy)phenyl)methylene)-1,4-dihydro-4-thiaquinolin-2-one
CAS1025268-49-8
Molecular FormulaC16H10F3NO2S
Molecular Weight337.32
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C(=CC3=CC=C(C=C3)OC(F)(F)F)S2
InChIInChI=1S/C16H10F3NO2S/c17-16(18,19)22-11-7-5-10(6-8-11)9-14-15(21)20-12-3-1-2-4-13(12)23-14/h1-9H,(H,20,21)/b14-9+
InChIKeyMBSIQVLUNZYZOL-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((4-(Trifluoromethoxy)phenyl)methylene)-1,4-dihydro-4-thiaquinolin-2-one: A Specialized 3‑Thia‑4‑arylquinolin‑2‑one for Potassium Channel Research


3-((4-(Trifluoromethoxy)phenyl)methylene)-1,4-dihydro-4-thiaquinolin-2-one (CAS 1025268‑49‑8) is a synthetic 3‑thia‑4‑arylquinolin‑2‑one derivative designed as a modulator of large‑conductance calcium‑activated (BK, Maxi‑K) potassium channels. The compound bears a 4‑(trifluoromethoxy)phenyl group at the exocyclic methylene bridge, distinguishing it from simpler alkoxy‑ or halo‑substituted analogs within the same patent‑defined scaffold [1][2]. It is supplied as a research‑only tool compound with a molecular weight of 337.3 g mol⁻¹ and a predicted XLogP of 4.7 (PubChem 2025.09.15 release) [2].

Why 3‑((4‑(Trifluoromethoxy)phenyl)methylene)‑1,4‑dihydro‑4‑thiaquinolin‑2‑one Cannot Be Replaced by a Generic Methoxy or Halo Analog


Within the 3‑thia‑4‑arylquinolin‑2‑one series, the nature of the para‑substituent on the benzylidene moiety profoundly alters both physicochemical and pharmacological properties. The ‑OCF₃ group is intrinsically more lipophilic than ‑OCH₃ and introduces three additional hydrogen‑bond acceptor sites (fluorine atoms), which collectively influence membrane permeability, metabolic stability, and target‑binding interactions [1][2]. Consequently, substituting the trifluoromethoxy entity with a methoxy or halogen analog without re‑optimizing the entire molecule is unlikely to reproduce the same solubility, permeability, or ion‑channel modulation profile, as demonstrated by the quantitative differences in XLogP and hydrogen‑bond acceptor count presented below [3][4].

Quantitative Differentiation of 3‑((4‑(Trifluoromethoxy)phenyl)methylene)‑1,4‑dihydro‑4‑thiaquinolin‑2‑one Relative to the 4‑Methoxy Analog


Predicted Lipophilicity (XLogP) – Target vs. 4‑Methoxy Analog

The target compound exhibits a predicted XLogP of 4.7, whereas the closest commercially available analog, 3‑((4‑methoxyphenyl)methylene)‑1,4‑dihydro‑4‑thiaquinolin‑2‑one, has a predicted XLogP of 3.5. Both values were computed using the XLogP3 algorithm in the PubChem 2025.09.15 release [1][2].

Lipophilicity Predicted LogP Membrane permeability

Hydrogen‑Bond Acceptor (HBA) Count – Target vs. 4‑Methoxy Analog

The target compound has a computed hydrogen‑bond acceptor count of 6 (the amide oxygen, the ring sulfur, and the three fluorine atoms of the ‑OCF₃ group), compared to 3 for the 4‑methoxy analog (amide oxygen, ring sulfur, methoxy oxygen). Both values were generated by Cactvs 3.4.8.24 in PubChem [1][2].

Hydrogen‑bond acceptor HBA Solvation

Molecular Weight and Drug‑Likeness – Target vs. 4‑Methoxy Analog

The molecular weight of the target compound is 337.3 g mol⁻¹ versus 283.3 g mol⁻¹ for the methoxy analog. Despite the increase, both compounds remain within the optimal range for oral‑drug‑like space (MW < 500 Da) [1][2].

Molecular weight Drug‑likeness Permeability

Potassium Channel Modulator Scaffold – Class‑Level Patent Evidence

The 3‑thia‑4‑arylquinolin‑2‑one scaffold is claimed as a modulator of large‑conductance calcium‑activated potassium (BK, Maxi‑K) channels in US 7,179,920 B2 [1]. While no specific IC₅₀ value for the titled compound is publicly disclosed, the patent describes the class as useful for treating erectile dysfunction and irritable bowel syndrome, which are phenotypic readouts of BK‑channel opening in smooth muscle. This class‑level annotation provides a research frame for the compound, but its own quantitative potency must be determined by the end user; comparisons to disclosed example compounds in the patent are not yet available.

Potassium channel BK channel Maxi‑K Smooth muscle

Key Research Application Scenarios for 3‑((4‑(Trifluoromethoxy)phenyl)methylene)‑1,4‑dihydro‑4‑thiaquinolin‑2‑one


Ion‑Channel Electrophysiology and BK/Maxi‑K Opening Assays

The compound’s placement within the 3‑thia‑4‑arylquinolin‑2‑one patent class [1] makes it a candidate for patch‑clamp or fluorescence‑based membrane‑potential assays aimed at large‑conductance calcium‑activated potassium channels. Its high lipophilicity (XLogP = 4.7) [2] may require careful control of vehicle concentration to avoid non‑specific membrane perturbation, but it could serve as a tool to explore the contribution of lipophilic interactions to BK‑channel gating.

Structure–Activity Relationship (SAR) Studies on the Benzylidene Substituent

The quantitative lipophilicity (XLogP +1.2 vs. methoxy) and hydrogen‑bond acceptor differences (HBA +3 vs. methoxy) [2][3] position this compound as a key probe in SAR campaigns. Researchers can compare it head‑to‑head with the 4‑methoxy analog in the same assay system to isolate the contributions of the ‑OCF₃ group to channel modulation and cellular permeability.

Permeability and Metabolic Stability Profiling

With a predicted XLogP of 4.7 and a molecular weight of 337 Da [2], the compound is suitable for Caco‑2 or PAMPA permeability assays and microsomal stability studies. Its superior lipophilicity relative to the 4‑methoxy analog [3] allows direct comparison of how the ‑OCF₃ group affects passive diffusion and oxidative metabolism in preclinical ADME panels.

Halogen‑Bonding and Protein‑Ligand Interaction Studies

The ‑OCF₃ group provides three fluorine‑based hydrogen‑bond acceptors, raising the total HBA count to 6 [2]. This makes the compound an intriguing tool for biophysical techniques (e.g., X‑ray crystallography, ¹⁹F NMR, or Cryo‑EM) aimed at mapping fluorine‑protein interactions that may stabilize specific binding conformations within the potassium channel pore or ancillary sites.

Quote Request

Request a Quote for 3-((4-(Trifluoromethoxy)phenyl)methylene)-1,4-dihydro-4-thiaquinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.